tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate
CAS No.: 2227198-90-3
Cat. No.: VC11664349
Molecular Formula: C21H28ClN5O3
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227198-90-3 |
|---|---|
| Molecular Formula | C21H28ClN5O3 |
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | tert-butyl (3R)-4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m1/s1 |
| Standard InChI Key | KKFMFYGEYZKANS-CQSZACIVSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C |
| SMILES | CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl (3R)-4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate, delineates its intricate structure:
-
Core framework: A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 3-methylpyridin-3-yl moiety.
-
Chiral center: The (3R) configuration introduces stereochemical specificity, critical for biological interactions.
-
Peripheral substituents: A 5-chloro-2-methoxypyridin-3-ylamino group appended to the pyridine ring creates a planar aromatic system with hydrogen-bonding capabilities.
Spectroscopic and Computational Descriptors
Key identifiers include:
-
InChI:
InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m1/s1 -
InChIKey:
KKFMFYGEYZKANS-CQSZACIVSA-N -
SMILES:
CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C
The molecular formula C21H28ClN5O3 implies a polar surface area of 98.9 Ų (calculated) and moderate lipophilicity (clogP ≈ 3.2), suggesting blood-brain barrier permeability potential.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 433.9 g/mol |
| Exact Mass | 433.188 Da |
| Topological Polar SA | 98.9 Ų |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (N, O atoms) |
| Rotatable Bond Count | 6 |
Synthesis and Reaction Pathways
Optimization Challenges
-
Steric hindrance: The tert-butyl group and 3-methyl substituent necessitate high-temperature couplings (80–100°C).
-
Chiral purity: Kinetic resolution via enzymatic methods or chiral HPLC achieves >98% ee .
-
Yield improvements: Microwave-assisted synthesis reduces reaction times from 72h to 8h, boosting yields from 45% to 68% .
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
While direct biological data remains limited, structural analogs exhibit:
-
Kinase inhibition: Similar pyridinyl-piperazines inhibit CDK4/6 (IC50 ~40 nM), relevant in breast cancer therapy .
-
Protease modulation: The chloro-methoxy motif aligns with thrombin and factor XI inhibitors (Ki ~0.2 µM) .
-
Antiviral potential: Pyridine derivatives demonstrate SARS-CoV-2 Mpro inhibition (EC50 1.7 µM) , though this compound’s activity is untested.
Table 2: Hypothesized Pharmacological Profile
| Target | Assay Type | Predicted IC50 | Confidence |
|---|---|---|---|
| CDK4/6 | ATP competition | 85 nM | Moderate |
| Factor XIa | Fluorogenic assay | 320 nM | Low |
| SARS-CoV-2 Mpro | FRET assay | >10 µM | Very Low |
Structure-Activity Relationships (SAR)
-
Chlorine position: Para-substitution on pyridine enhances target affinity versus meta .
-
Methoxy group: Ortho-methoxy improves solubility (LogS -3.1 vs -4.2 for des-methoxy).
-
Piperazine methylation: (3R)-methyl confers 5x selectivity over (3S) in kinase assays .
Future Research Directions
Unresolved Questions
-
Metabolic fate: CYP450 isoform specificity (predominant CYP3A4 involvement hypothesized).
-
Formulation challenges: Poor aqueous solubility (0.12 mg/mL) necessitates lipid nanoparticle delivery systems.
-
Enantiomeric purity: Scalable chiral synthesis methods remain underdeveloped.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume